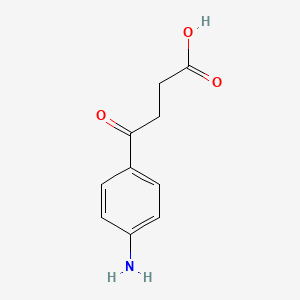

4-(4-Aminophenyl)-4-oxobutanoic acid

Vue d'ensemble

Description

4-Aminophenylacetic acid is a light yellow to beige powder. It is soluble in alcohols and alkalis, and slightly soluble in hot water . It is used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

Synthesis Analysis

4-Aminophenylacetic acid can be synthesized by reduction of 4-nitrobiphenyl, which, together with the 2-nitro derivatives, is obtained by nitration of biphenyl . Another reaction to synthesize 4-aminophenylacetic acid can be obtained by using 4-azidobiphenyl .

Chemical Reactions Analysis

4-Aminophenylacetic acid can be used in the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers formed by a bottom-up approach from molecular building units having a predesigned geometry that are connected through covalent bonds .

Physical And Chemical Properties Analysis

4-Aminophenylacetic acid is a light yellow to beige powder. It is soluble in alcohols and alkalis, and slightly soluble in hot water .

Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including 4-(4-Aminophenyl)-4-oxobutanoic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for the detection of molecules with biological relevance .

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling . This makes them valuable in the field of biochemistry and molecular biology .

Separation Technologies

Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Inhibitor of the Epithelial Peptide Transporter PepT1

4-(4-Aminophenyl)-4-oxobutanoic acid is used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This has implications in the field of drug delivery and pharmacokinetics .

Mécanisme D'action

Target of Action

It is structurally similar to arsanilic acid, which is known to target lysozyme c in humans .

Mode of Action

Compounds with similar structures, such as 4-phenylbutyric acid (4-pba), have been shown to act as chemical chaperones, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Pathways

Similar compounds like 4-pba have been associated with the unfolded protein response pathway, which is activated in response to the accumulation of unfolded proteins in the endoplasmic reticulum .

Result of Action

Similar compounds like 4-pba have been shown to exhibit neuroprotective effects, potentially making them viable therapeutic agents against neurodegenerative diseases .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBOAZUDXNNWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287843 | |

| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-4-oxobutanoic acid | |

CAS RN |

6945-94-4 | |

| Record name | NSC52737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

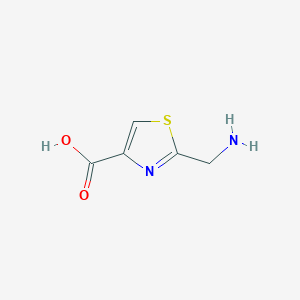

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(4-Aminophenyl)-4-oxobutanoic acid in recent chemical synthesis research?

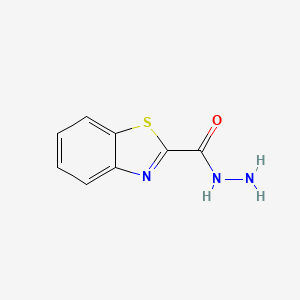

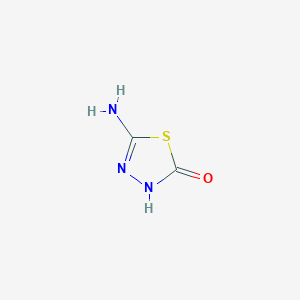

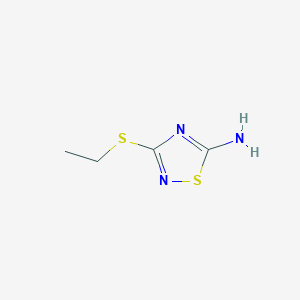

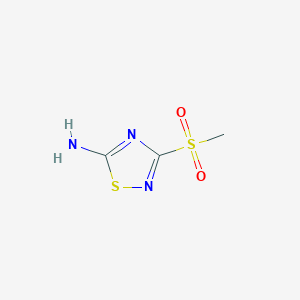

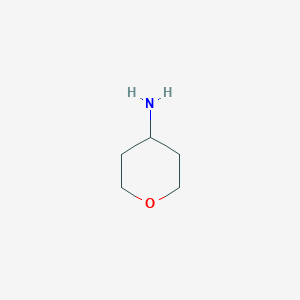

A1: 4-(4-Aminophenyl)-4-oxobutanoic acid (1) serves as a valuable starting material for synthesizing various heterocyclic compounds with potential biological activity []. The research highlights its use in creating selenadiazole, thiadiazole, and diazaphosphole derivatives, all incorporating a pyridazine ring derived from this compound. This highlights its versatility in constructing diverse molecular architectures for drug discovery and chemical biology research.

Q2: How does the study utilize computational chemistry to understand the properties of the synthesized compounds?

A2: The research employs Density Functional Theory (DFT) calculations to investigate the frontier molecular orbitals (FMO) and molecular electrostatic potential (MEPS) of the synthesized compounds []. These calculations help predict the chemical reactivity and kinetic stability of each structure. Furthermore, global descriptor parameters like electronegativity (χ), chemical hardness (η), and global softness (σ) were calculated and correlated with experimental biological activity data, providing insights into structure-activity relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)